4,6-Dimorpholinopyrimidine-5-carbaldehyde
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Overview
Description
4,6-Dimorpholinopyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with morpholine groups at positions 4 and 6, and an aldehyde group at position 5
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as this compound, are often involved in interactions with various enzymes and receptors in the body, playing significant roles in numerous biological processes .
Mode of Action
It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions . The isolated compounds from these reactions are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimorpholinopyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines, which can then be further modified . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with morpholine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimorpholinopyrimidine-5-carbaldehyde can undergo several types of chemical reactions, including:
Substitution Reactions: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Reagents such as hydrazines or amines can be used, often under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Condensation Reactions: Products include hydrazones, oximes, and other condensation products.
Scientific Research Applications
4,6-Dimorpholinopyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a precursor for the synthesis of compounds that can be used in biological assays and studies.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine-5-carbaldehyde: This compound is a precursor in the synthesis of 4,6-Dimorpholinopyrimidine-5-carbaldehyde.
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: Another pyrimidine derivative with different substituents.
Uniqueness
This compound is unique due to the presence of morpholine groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance solubility, stability, and binding interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4,6-dimorpholin-4-ylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-9-11-12(16-1-5-19-6-2-16)14-10-15-13(11)17-3-7-20-8-4-17/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMGBQAVPKBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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